REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=[O:4].C([OH:15])C.C([O-])=O.[Na+]>O.C(O)=O>[OH:15][CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
Upon stirring over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was heated
|
Type
|
DISTILLATION
|
Details
|
Under vacuum a part of the solvents was distilled off
|
Type
|
ADDITION
|
Details
|
The remaining solution of about 100 ml was acidified by addition of 35.5 g of conc. hydrochloric acid (37%)
|
Type
|
CUSTOM
|
Details
|
resulting in a pH of about 0.5
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
without heating crystals
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered by suction
|
Type
|
WASH
|
Details
|
the crystals were washed with 50 ml of cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over night at 70° C. at ˜20 mbar the yield of 4-hydroxyacetyl-catechol
|
Name
|
4-hydroxyacetyl-catechol
|
Type
|
|
Smiles
|
OCC(=O)C=1C=C(C(O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |